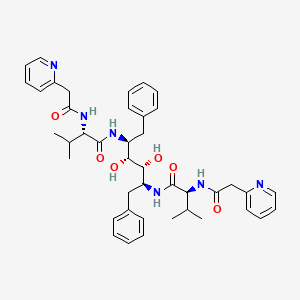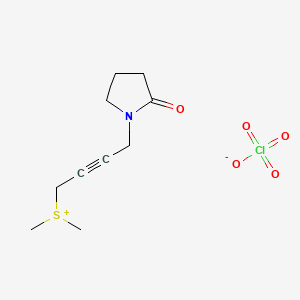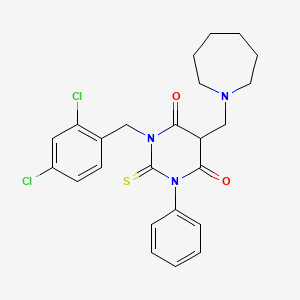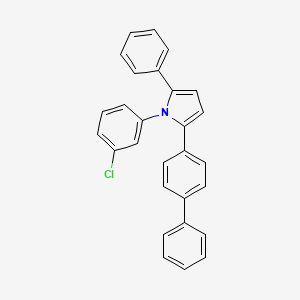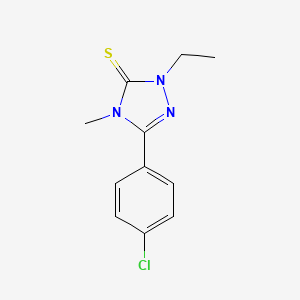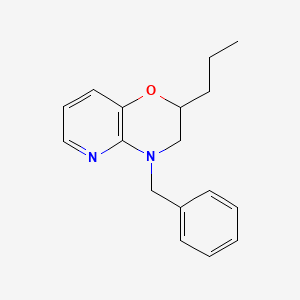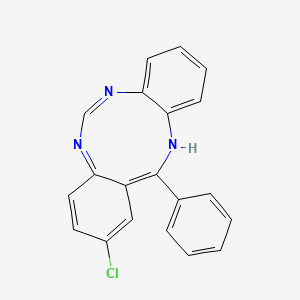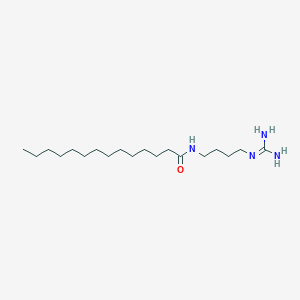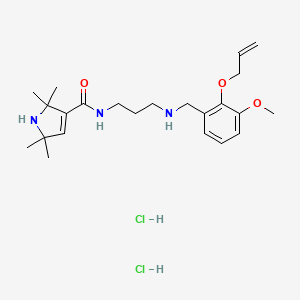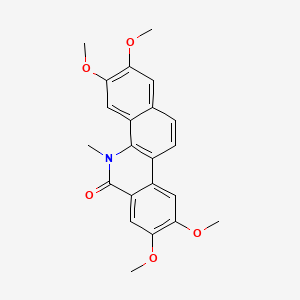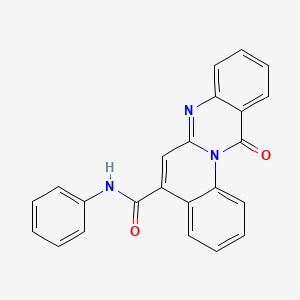
2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol is a chemical compound with the molecular formula C10H22O4 and a molecular weight of 206.27928 g/mol . This compound is known for its applications in various industrial processes, including the production of polyester and polyurethane foams, alkyd coatings, synthetic lubricants, plasticizers, surfactants, rosin esters, and explosives . It can also be used as a heat stabilizer for textile auxiliaries and PVC resins .
Vorbereitungsmethoden
The synthesis of 2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol involves the aldol condensation reaction of n-butyraldehyde and formaldehyde under alkaline conditions . The reaction mixture is then concentrated to remove salts, decolorized using ion exchange resin, purified, and finally evaporated using a thin film evaporator before being cooled and rolled . Industrial production methods may vary, but the general approach involves similar steps to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding aldehydes or carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various polymers and resins . In biology and medicine, it may be utilized in the development of drug delivery systems and biomedical materials . Industrial applications include its use in the production of high-gloss coatings, ion exchange resins, and multifunctional monomers for coatings . Additionally, it is employed in the preparation of solid polymer electrolytes for lithium metal batteries and the synthesis of biodegradable thermoplastic elastomers .
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. As a multifunctional monomer, it can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical and thermal properties of the resulting materials . In drug delivery systems, it may facilitate the controlled release of active pharmaceutical ingredients by forming stable complexes with the drug molecules . The specific molecular targets and pathways involved depend on the particular application and the chemical environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol can be compared with other similar compounds, such as 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,1,1-Trimethylolpropane, and 2-Methyl-1,3-propanediol . These compounds share similar structural features and functional groups, but they differ in their specific applications and properties. For example, 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol is widely used in the production of composite solid propellant charge coatings and insulation layers , while 2-Methyl-1,3-propanediol is employed in the synthesis of biodegradable thermoplastic elastomers . The unique combination of functional groups in this compound makes it particularly suitable for applications requiring high thermal stability and mechanical strength.
Eigenschaften
CAS-Nummer |
81125-12-4 |
|---|---|
Molekularformel |
C10H22O4 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2-ethyl-2-(4-hydroxybutoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H22O4/c1-2-10(7-12,8-13)9-14-6-4-3-5-11/h11-13H,2-9H2,1H3 |
InChI-Schlüssel |
KJRAJWLELDMHJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)COCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


